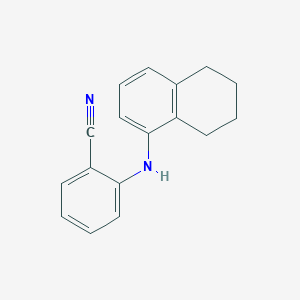

2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)benzonitrile

描述

属性

IUPAC Name |

2-(5,6,7,8-tetrahydronaphthalen-1-ylamino)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2/c18-12-14-7-2-4-10-16(14)19-17-11-5-8-13-6-1-3-9-15(13)17/h2,4-5,7-8,10-11,19H,1,3,6,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTFADFAUWRFHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2NC3=CC=CC=C3C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)benzonitrile typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with 2-chlorobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the amine group of 5,6,7,8-tetrahydronaphthalen-1-amine attacks the carbon atom of the chlorobenzonitrile, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include using continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

化学反应分析

Types of Reactions

2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at controlled temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).

Substitution: Various electrophiles can be used, and reactions are often conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Amines and other reduced forms.

Substitution: Substituted benzonitrile derivatives.

科学研究应用

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds similar to 2-((5,6,7,8-tetrahydronaphthalen-1-yl)amino)benzonitrile exhibit significant anticancer properties. Studies have shown that derivatives of tetrahydronaphthalene can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .

1.2 Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It is believed to interact with neurotransmitter systems and may offer protection against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The tetrahydronaphthalene moiety is particularly noted for its ability to cross the blood-brain barrier, making it a candidate for central nervous system (CNS) therapies .

1.3 Antidepressant Properties

Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models. The mechanism is thought to involve serotonin and norepinephrine reuptake inhibition, which are crucial targets in the treatment of depression .

Materials Science

2.1 Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a semiconductor allows it to be utilized in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The incorporation of this compound into polymer matrices has been shown to enhance device performance due to improved charge transport properties .

2.2 Photonic Applications

In photonics, the compound's optical properties can be exploited for developing new materials for light manipulation and sensing applications. Its ability to absorb and emit light at specific wavelengths makes it suitable for use in sensors and imaging technologies .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Studies

作用机制

The mechanism of action of 2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

相似化合物的比较

Key Differences :

- Functional Groups: Tramazoline contains an imidazoline ring (a five-membered dihydroimidazole), whereas the target compound features a nitrile group.

- Molecular Weight : Tramazoline (C₁₃H₁₇N₃, MW = 215.29 g/mol) is lighter than the estimated molecular weight of the target compound (C₁₇H₁₅N₂, MW ≈ 247.32 g/mol) .

- Physicochemical Properties :

- Pharmacological Activity: Tramazoline is a vasoconstrictor, indicating that the imidazoline moiety is critical for its biological activity. The nitrile in the target compound may redirect its mechanism toward non-vascular targets .

4-[1-(1,2,4-Triazolyl)methyl]-benzonitrile

Key Differences :

- Substituents: This compound replaces the tetrahydronaphthalene-amine group with a 1,2,4-triazole-methyl substituent.

- Molecular Formula : C₉H₆N₄ (MW = 170.17 g/mol), making it significantly smaller and less lipophilic than the target compound .

- Applications : Likely used as a chemical intermediate rather than a bioactive molecule, given the absence of pharmacological data .

4-[2-(1-Piperidine)ethoxy]benzoic Acid Hydrochloride

Key Differences :

- Functional Groups : The piperidine-ethoxy and carboxylic acid groups increase polarity and water solubility, contrasting with the target compound’s nitrile and amine groups .

Data Table: Comparative Analysis of Key Compounds

生物活性

2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)benzonitrile is a compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C18H17N3

- Molar Mass : 291.35 g/mol

The biological activity of this compound may involve interactions with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may act on neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Antitumor Activity : Preliminary studies suggest that it may possess cytotoxic effects against various cancer cell lines.

- Anticonvulsant Properties : There is evidence supporting its use in models of epilepsy.

Data Table: Biological Activity Overview

| Activity Type | Effect Description | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Anticonvulsant | Reduces seizure frequency in animal models | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Antitumor Effects :

- Anticonvulsant Activity Research :

- Enzyme Interaction Study :

常见问题

Q. What are the key synthetic strategies for preparing 2-((5,6,7,8-tetrahydronaphthalen-1-yl)amino)benzonitrile?

The synthesis of tetrahydronaphthalene (tetralin) derivatives typically involves coupling reactions between functionalized tetralin precursors and aromatic nitriles. For example:

- Amination reactions : Reacting 5,6,7,8-tetrahydronaphthalen-1-amine with a benzonitrile derivative (e.g., 2-fluorobenzonitrile) under Buchwald-Hartwig conditions (Pd catalysis, ligand, base) to form the C–N bond .

- Reductive amination : If the tetralin precursor contains a ketone group, reductive amination with 2-aminobenzonitrile could be employed using NaBH4 or other reducing agents .

Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural identity using -/-NMR, high-resolution mass spectrometry (HRMS), and FT-IR to verify the nitrile (–CN) stretch (~2220 cm) .

Q. How can researchers optimize the solubility of this compound for in vitro assays?

- Solvent selection : Test polar aprotic solvents (DMSO, DMF) due to the nitrile group’s polarity. For aqueous buffers, use co-solvents like ethanol (<5% v/v) to enhance solubility .

- pH adjustment : The amino group in the tetralin moiety can be protonated. Prepare solutions in mildly acidic buffers (pH 4–5) to improve solubility .

- Surfactants : Use Tween-80 or cyclodextrins for colloidal dispersion in biological media .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

- Solid-phase extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) for sample cleanup. Condition with methanol and water, then elute with 2 mL methanol .

- LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Monitor the [M+H] ion (calculated m/z ~289.3) in MRM mode .

- Validation : Assess recovery (>80%), linearity (R >0.99), and limit of detection (LOD <1 ng/mL) using spiked matrices .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

- Metabolic stability : Test hepatic microsomal stability (human/rat) to identify rapid degradation, which may lead to false negatives in assays .

- Off-target profiling : Screen against related receptors (e.g., dopamine, serotonin) using radioligand binding assays to rule out non-specific effects .

- Batch variability : Ensure synthetic consistency by quantifying impurities via LC-MS and comparing activity across batches .

Q. What strategies are effective for modifying the tetralin core to enhance target selectivity?

- Substituent engineering : Introduce electron-withdrawing groups (e.g., –CF) on the benzonitrile ring to modulate electronic effects and receptor binding .

- Stereochemical control : Synthesize enantiomers using chiral catalysts (e.g., Ru-BINAP) and compare activity via in vitro dose-response assays .

- Bioisosteric replacement : Replace the nitrile group with a tetrazole (–CN→–N) to improve metabolic stability while retaining hydrogen-bonding capacity .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic profile?

- ADMET prediction : Use tools like ACD/Percepta to estimate logP (target ~3.5), aqueous solubility, and CYP450 inhibition risks .

- Molecular docking : Model interactions with target proteins (e.g., kinases) using AutoDock Vina to prioritize substituents that enhance binding energy .

- QSAR modeling : Corrogate structural features (e.g., tetralin ring planarity, nitrile position) with in vivo half-life data from analogous compounds .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

- Catalyst loading : Reduce Pd catalyst use in amination reactions by optimizing ligand-to-metal ratios (e.g., XPhos/Pd(dba)) to lower costs .

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for large-scale batches .

- Byproduct formation : Monitor intermediates via in-line FT-IR to detect undesired side reactions (e.g., over-reduction of nitrile to amine) .

Q. How can researchers validate the compound’s mechanism of action in cellular models?

- Gene knockdown : Use siRNA targeting the putative receptor and assess activity loss via Western blot or reporter assays .

- Thermal shift assay : Measure target protein stabilization upon compound binding to confirm direct interaction .

- Metabolomics : Profile cellular metabolites (LC-HRMS) to identify downstream pathways affected by treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。